1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one
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Description
1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Cathepsin C, CELA1, and CELA3A . These are enzymes that play crucial roles in various biological processes. Inhibition of these enzymes can lead to the prevention of cell and tissue necrosis .
Mode of Action
The compound acts as an inhibitor for Cathepsin C, CELA1, and CELA3A . It binds to these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in the activity of these enzymes, thereby preventing cell and tissue necrosis .
Biochemical Pathways
It is known that cathepsin c, cela1, and cela3a are involved in various biological processes, including cell death and inflammation . By inhibiting these enzymes, the compound can potentially affect these processes and their downstream effects.
Result of Action
The inhibition of Cathepsin C, CELA1, and CELA3A by this compound can lead to the prevention of cell and tissue necrosis . This can potentially result in decreased inflammation and cell death .
Properties
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-5-6-18(25)23-9-7-22(8-10-23)16-12-17(20-15(4)19-16)24-14(3)11-13(2)21-24/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRBVNKZUXTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.